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Compound of Interest

Compound Name: 2,2-Diethyloxirane

Cat. No.: B1346503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2-Diethyloxirane is a cyclic ether with a three-membered ring containing an oxygen atom. As

a member of the oxirane, or epoxide, family, it is characterized by significant ring strain, which

imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. Its

structure presents a quaternary carbon atom within the epoxide ring, influencing its chemical

behavior and spectroscopic properties. This technical guide provides a comprehensive

overview of the structural analysis of 2,2-diethyloxirane, including its synthesis, spectroscopic

characterization, and relevant experimental protocols. The information herein is intended to

serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and

drug development.

Molecular Structure and Properties
2,2-Diethyloxirane is a colorless liquid with a distinctive sweet odor.[1] It is soluble in organic

solvents but has limited solubility in water.[1] The strained three-membered ring makes it

susceptible to ring-opening reactions catalyzed by both acids and bases.[1]
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Property Value Source

Molecular Formula C₆H₁₂O [2][3]

Molecular Weight 100.16 g/mol [2]

IUPAC Name 2,2-diethyloxirane [2]

CAS Number 1192-17-2 [2][3]

Canonical SMILES CCC1(CO1)CC [2]

InChIKey
OVKYVUFYOFPYNK-

UHFFFAOYSA-N
[2][3]

XLogP3 1.5 [2]

Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor

Count
1 [2]

Rotatable Bond Count 2 [2]

Exact Mass 100.088815002 Da [2]

Topological Polar Surface Area 12.5 Å² [2]

Heavy Atom Count 7 [2]

Complexity 64.6 [2]

Synthesis of 2,2-Diethyloxirane
The most common method for the synthesis of 2,2-diethyloxirane is the epoxidation of its

corresponding alkene precursor, 3-ethyl-2-pentene, using a peroxy acid such as meta-

chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Epoxidation of 3-Ethyl-2-pentene
Materials:

3-Ethyl-2-pentene
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution (NaHCO₃)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-2-pentene (1.0

eq) in dichloromethane (approximately 0.1 M solution).

Cool the solution to 0 °C in an ice bath.

To the stirred solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the

temperature remains below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (2 x 50 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed

by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

The crude product can be purified by fractional distillation under reduced pressure to yield

pure 2,2-diethyloxirane.
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Synthesis

Work-up

Dissolve 3-ethyl-2-pentene in CH2Cl2

Cool to 0 C

Step 1

Add m-CPBA

Step 2

Stir at room temperature

Step 3

Quench with NaHCO3

Step 4

Extract with CH2Cl2

Step 5

Wash with brine

Step 6

Dry with MgSO4

Step 7

Concentrate

Step 8

Purify by distillation

Step 9

2,2-Diethyloxirane

Click to download full resolution via product page

Caption: Synthesis and purification workflow for 2,2-diethyloxirane.
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Structural Elucidation
The structure of 2,2-diethyloxirane can be confirmed through a combination of spectroscopic

techniques.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Expected Fragmentation: The molecular ion peak ([M]⁺) for 2,2-diethyloxirane is expected at

m/z = 100. Due to the strained epoxide ring and the presence of a quaternary carbon, the

molecular ion may be of low abundance. Key fragmentation pathways would involve the loss of

alkyl groups. The loss of an ethyl radical (•CH₂CH₃) would lead to a stable tertiary carbocation

at m/z = 71. Further fragmentation could involve the loss of ethene (C₂H₄) from this ion to give

a peak at m/z = 43.

m/z Predicted Fragment

100 [C₆H₁₂O]⁺ (Molecular Ion)

71 [M - CH₂CH₃]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺ or [C₂H₃O]⁺

29 [CH₂CH₃]⁺

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions: The IR spectrum of 2,2-diethyloxirane is expected to show

characteristic C-H stretching and bending vibrations for the alkyl groups. The key absorptions

will be those associated with the epoxide ring. The asymmetric C-O-C stretching of the epoxide

ring typically appears in the region of 800-950 cm⁻¹, while the symmetric "ring breathing" mode

is found around 1250 cm⁻¹.
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Wavenumber (cm⁻¹) Predicted Assignment

2970-2850 C-H stretching (alkyl)

1465-1450 C-H bending (CH₂)

1380-1370 C-H bending (CH₃)

~1250 Epoxide ring breathing

~900 Asymmetric C-O-C stretching

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts and Multiplicities: The ¹H NMR spectrum of 2,2-diethyloxirane is

expected to show a singlet for the two equivalent protons on the oxirane ring (CH₂), a quartet

for the methylene protons (CH₂) of the ethyl groups, and a triplet for the methyl protons (CH₃)

of the ethyl groups.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.5 Singlet 2H -OCH₂- (oxirane)

~1.5 Quartet 4H -CH₂CH₃

~0.9 Triplet 6H -CH₂CH₃

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of the molecule.

Experimental Chemical Shifts: The following ¹³C NMR chemical shifts have been reported for

2,2-diethyloxirane.[2]
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Chemical Shift (δ, ppm) Assignment

64.6 Quaternary C (C-O)

54.2 CH₂ (oxirane)

25.1 -CH₂CH₃

8.3 -CH₂CH₃

Experimental Protocols for Spectroscopic Analysis
General Considerations:

Ensure the sample of 2,2-diethyloxirane is pure, as impurities will interfere with spectral

interpretation.

Use appropriate deuterated solvents for NMR analysis (e.g., CDCl₃).

Mass Spectrometry (Electron Impact - EI):

Introduce a dilute solution of 2,2-diethyloxirane in a volatile solvent (e.g., methanol or

dichloromethane) into the mass spectrometer.

Ionize the sample using a standard electron energy of 70 eV.

Record the mass spectrum over a suitable m/z range (e.g., 15-150).

Infrared (IR) Spectroscopy (Neat Liquid):

Place a drop of neat 2,2-diethyloxirane between two salt plates (e.g., NaCl or KBr).

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

NMR Spectroscopy (¹H and ¹³C):

Dissolve approximately 10-20 mg of 2,2-diethyloxirane in about 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃) in an NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or

higher).

Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain

the final spectra for analysis.

2,2-Diethyloxirane Sample

Mass Spectrometry IR Spectroscopy NMR Spectroscopy

Molecular Weight and Fragmentation Pattern

Provides

Functional Group Identification

Provides

Connectivity and Chemical Environment

Provides

Structural Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of 2,2-diethyloxirane.

Conclusion
The structural analysis of 2,2-diethyloxirane is readily achievable through standard

spectroscopic techniques. Its mass spectrum is expected to be characterized by the loss of

ethyl groups, while its IR spectrum will display the characteristic absorptions of an epoxide ring.

¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the connectivity and

chemical environments of the protons and carbons in the molecule. The experimental protocols

and data presented in this guide serve as a comprehensive resource for the synthesis and

characterization of this versatile synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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